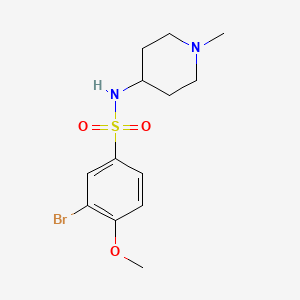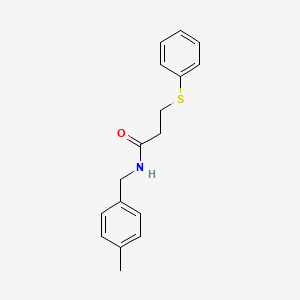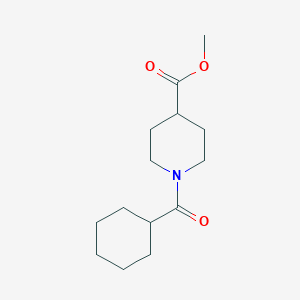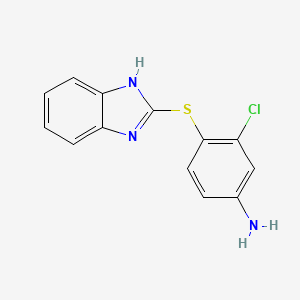
4-(1H-benzimidazol-2-ylthio)-3-chloroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-benzimidazol-2-ylthio)-3-chloroaniline, commonly known as BCA, is an organic compound with the molecular formula C13H9ClN2S. It is a yellowish powder that is soluble in organic solvents like chloroform and methanol. BCA is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Wirkmechanismus
The mechanism of action of BCA is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cell proliferation, survival, and differentiation. BCA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of protein kinase C, an enzyme involved in cell signaling and regulation. BCA has also been found to inhibit the activation of NF-κB, a transcription factor involved in inflammation and immune response.
Biochemical and Physiological Effects:
BCA has been shown to affect various biochemical and physiological processes in cells. It has been reported to induce oxidative stress and DNA damage in cancer cells. BCA has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and immune response. BCA has been shown to activate the caspase cascade, leading to apoptosis in cancer cells. It has also been reported to inhibit the production of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
BCA has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized in the laboratory. It has been extensively studied for its various biological activities, making it a useful tool for investigating the mechanisms of action of various enzymes and signaling pathways. However, BCA also has some limitations. It has poor solubility in water, which can limit its use in aqueous systems. It also has low selectivity, which can lead to off-target effects.
Zukünftige Richtungen
There are several future directions for the research on BCA. One of the areas of interest is the development of BCA-based drugs for the treatment of cancer and fungal infections. BCA derivatives with improved solubility and selectivity are being developed to overcome the limitations of the parent compound. Another area of interest is the investigation of the mechanism of action of BCA and its derivatives. The identification of the molecular targets of BCA can lead to the development of more specific and effective drugs. BCA is also being studied for its potential use in combination therapy with other anticancer and antifungal drugs. Finally, the environmental impact of BCA and its derivatives is also being studied, as they are used as intermediates in the synthesis of various organic compounds.
Synthesemethoden
Several methods have been reported for the synthesis of BCA. One of the most commonly used methods involves the reaction of 2-mercaptobenzimidazole with 3-chloroaniline in the presence of a base like potassium hydroxide. The reaction proceeds via nucleophilic substitution of the chlorine atom by the thiol group of 2-mercaptobenzimidazole, resulting in the formation of BCA. The reaction can be carried out in various solvents like ethanol, methanol, or acetonitrile, and the yield of BCA can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
BCA has been extensively studied for its various biological activities. It has been reported to exhibit anticancer, antifungal, and antibacterial properties. BCA has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It acts by inducing cell cycle arrest and apoptosis in cancer cells. BCA has also been found to possess antifungal activity against various fungi, including Candida albicans and Aspergillus niger. It acts by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. BCA has also been reported to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanyl)-3-chloroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S/c14-9-7-8(15)5-6-12(9)18-13-16-10-3-1-2-4-11(10)17-13/h1-7H,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFHAAOFJDKXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=C(C=C(C=C3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

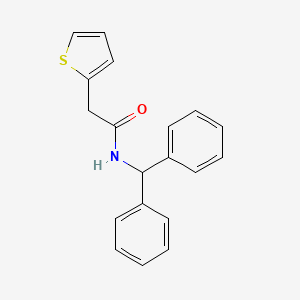

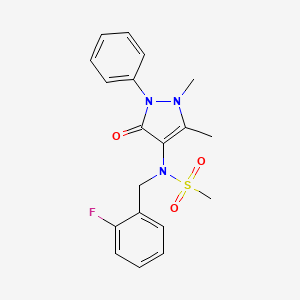
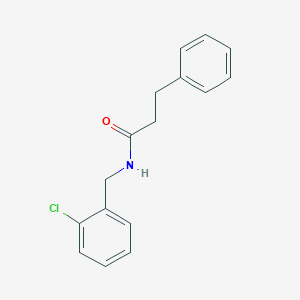
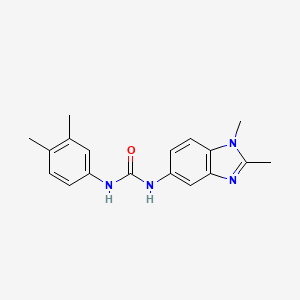
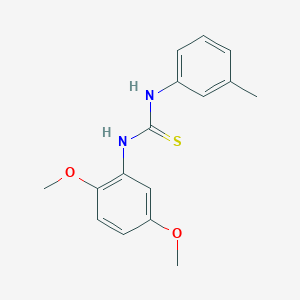
![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5861573.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxyacetamide](/img/structure/B5861577.png)
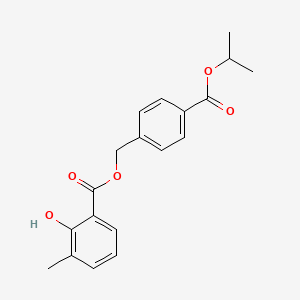
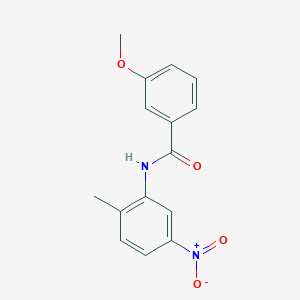
![3-amino-2-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5861612.png)
